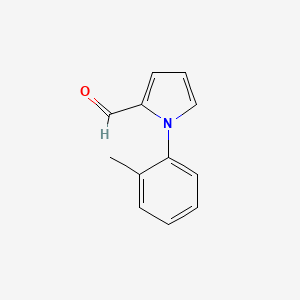

1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde

Description

BenchChem offers high-quality 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-methylphenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-10-5-2-3-7-12(10)13-8-4-6-11(13)9-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIZTGAXDZATQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395272 | |

| Record name | 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35524-41-5 | |

| Record name | 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde

Abstract

This technical guide provides a comprehensive and in-depth overview of a reliable and efficient two-step methodology for the synthesis of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde. This compound is a valuable building block in medicinal chemistry and materials science, and a robust synthetic route is crucial for its accessibility in research and development. The synthesis involves an initial Paal-Knorr condensation to form the N-arylpyrrole core, followed by a regioselective Vilsmeier-Haack formylation. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also a thorough discussion of the underlying chemical principles and the rationale behind the procedural choices.

Introduction and Significance

1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde is a key heterocyclic intermediate. The pyrrole-2-carbaldehyde moiety is a versatile functional group that can undergo a wide range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecular architectures. The presence of the ortho-tolyl group on the pyrrole nitrogen introduces specific steric and electronic properties that can be exploited in the design of novel pharmaceuticals and functional materials. A clear and reproducible synthetic pathway is paramount for enabling further exploration of its potential applications.

This guide details a two-step synthesis, beginning with the formation of 1-(2-methylphenyl)-1H-pyrrole from readily available starting materials, followed by the introduction of the aldehyde functionality at the C2 position of the pyrrole ring.

Overall Synthetic Strategy

The synthesis of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde is efficiently achieved in two sequential steps. The first step is the construction of the N-arylpyrrole ring system via the Paal-Knorr synthesis. This classic reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[1][2] The second step is the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4]

Figure 1: Overall synthetic workflow for 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde.

Experimental Section: A Two-Step Synthesis

Step 1: Synthesis of 1-(2-methylphenyl)-1H-pyrrole

The Paal-Knorr synthesis is a robust method for the formation of pyrroles from 1,4-dicarbonyl compounds and primary amines.[1][2] In this procedure, 2,5-dimethoxytetrahydrofuran serves as a stable and easily handled precursor to succinaldehyde. The reaction is typically catalyzed by an acid, which facilitates both the hydrolysis of the acetal and the subsequent cyclization and dehydration steps.

Reaction Mechanism: The reaction proceeds through the initial acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to generate the reactive 1,4-dicarbonyl intermediate, succinaldehyde. The primary amine, o-toluidine, then undergoes a double condensation with the dicarbonyl compound, leading to a cyclic intermediate that subsequently dehydrates to form the aromatic pyrrole ring.

Experimental Protocol:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 2,5-Dimethoxytetrahydrofuran | 132.16 | 1.32 g | 10.0 |

| o-Toluidine | 107.15 | 1.07 g | 10.0 |

| Glacial Acetic Acid | 60.05 | 20 mL | - |

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add glacial acetic acid (20 mL).

-

Add o-toluidine (1.07 g, 10.0 mmol) to the acetic acid and stir until a homogeneous solution is formed.

-

To this solution, add 2,5-dimethoxytetrahydrofuran (1.32 g, 10.0 mmol) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing 100 mL of ice-cold water.

-

Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(2-methylphenyl)-1H-pyrrole as a pale yellow oil.

Step 2: Vilsmeier-Haack Formylation of 1-(2-methylphenyl)-1H-pyrrole

The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl group onto electron-rich aromatic rings.[3][4] The reaction utilizes a Vilsmeier reagent, which is generated in situ from a substituted amide (N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[5] Pyrroles are particularly reactive substrates, with formylation occurring preferentially at the C2 position due to the electron-donating nature of the ring nitrogen.[6]

Mechanism of Vilsmeier-Haack Reaction:

Figure 2: Mechanism of the Vilsmeier-Haack formylation of an N-arylpyrrole.

Experimental Protocol:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 1-(2-methylphenyl)-1H-pyrrole | 157.21 | 1.57 g | 10.0 |

| N,N-Dimethylformamide (DMF) | 73.09 | 15 mL | - |

| Phosphorus oxychloride (POCl₃) | 153.33 | 1.0 mL | 11.0 |

-

In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (15 mL).

-

Cool the flask to 0 °C in an ice bath.

-

Add phosphorus oxychloride (1.0 mL, 11.0 mmol) dropwise to the cooled DMF via the dropping funnel over 15 minutes, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

To this mixture, add a solution of 1-(2-methylphenyl)-1H-pyrrole (1.57 g, 10.0 mmol) in anhydrous DMF (5 mL) dropwise over 20 minutes, keeping the temperature at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture into a beaker containing 150 g of crushed ice.

-

Stir the mixture vigorously for 30 minutes to ensure complete hydrolysis of the iminium salt intermediate.

-

Neutralize the acidic solution by the slow and careful addition of a 2M sodium hydroxide solution until the pH is approximately 7-8.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[7]

-

The crude product can be purified by recrystallization from a mixture of ethanol and water or by column chromatography on silica gel to yield 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde as a solid.

Characterization of the Final Product

The structure of the synthesized 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde should be confirmed by standard spectroscopic methods.

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 9.55 (s, 1H, -CHO)

-

δ 7.30-7.45 (m, 4H, Ar-H)

-

δ 7.10 (dd, 1H, Pyrrole-H)

-

δ 6.95 (dd, 1H, Pyrrole-H)

-

δ 6.30 (t, 1H, Pyrrole-H)

-

δ 2.15 (s, 3H, -CH₃)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 180.5 (C=O)

-

δ 138.0 (Ar-C)

-

δ 135.5 (Ar-C)

-

δ 132.0 (Pyrrole-C)

-

δ 131.0 (Ar-CH)

-

δ 129.5 (Ar-CH)

-

δ 128.0 (Ar-CH)

-

δ 127.0 (Ar-CH)

-

δ 125.0 (Pyrrole-CH)

-

δ 115.0 (Pyrrole-CH)

-

δ 110.0 (Pyrrole-CH)

-

δ 17.5 (-CH₃)

-

-

Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₁NO [M+H]⁺: 186.0919, found: 186.0913.

Conclusion

This technical guide has detailed a reliable and well-established two-step synthesis for 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde. The Paal-Knorr synthesis provides an efficient entry to the N-arylpyrrole core, and the subsequent Vilsmeier-Haack formylation offers a regioselective method for the introduction of the aldehyde functionality. The provided protocols are based on sound chemical principles and offer a practical guide for the preparation of this valuable synthetic intermediate. The detailed explanation of the reaction mechanisms and experimental procedures is intended to empower researchers to successfully implement and potentially adapt these methods for their specific research needs.

References

- BenchChem. (2025). Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles. BenchChem.

- BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde. BenchChem.

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Vardanyan, R., & Hruby, V. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis.

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

- Mitra, B., et al. (2010). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules, 15(3), 1845-1853.

- Jones, R. A., & Bean, G. P. (1971). Pyrrole Studies. Part XV. Vilsmeier-Haack Formylation of I-Substituted Pyrroles. Journal of the Chemical Society C: Organic, 2565-2568.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(2-Methylphenyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methylphenyl)-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a pyrrole ring N-substituted with a sterically hindered ortho-tolyl group and bearing a reactive carbaldehyde function, makes it a valuable scaffold for the synthesis of more complex molecular architectures.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds.[2][3] This guide provides a detailed analysis of the ¹H NMR spectrum of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde, offering insights into spectral interpretation, the underlying principles governing the observed chemical shifts and coupling constants, and a standardized protocol for data acquisition.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde, recorded on a 600 MHz spectrometer in deuterated chloroform (CDCl₃), is predicted to exhibit a series of distinct signals corresponding to the various protons in the molecule. The analysis of these signals, including their chemical shift (δ), multiplicity, and coupling constants (J), allows for the unambiguous assignment of each proton.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic Proton (CHO) | ~9.54 | Doublet (d) | ~1.0 |

| Pyrrole H-5 | ~7.12 | Doublet of Doublets (dd) | ~4.0, 1.6 |

| Pyrrole H-3 | ~7.01 | Singlet (or very small coupling) | - |

| Pyrrole H-4 | ~6.47 | Doublet of Doublets (dd) | ~3.9, 2.7 |

| Aromatic Proton (ortho to CH₃) | ~7.41 | Doublet of Doublets (dd) | ~7.8, 1.2 |

| Aromatic Protons (meta & para to CH₃) | 7.60 - 7.69 | Multiplet (m) | - |

| Aromatic Proton (ortho to N) | ~8.11 | Doublet of Doublets (dd) | ~8.2, 1.4 |

| Methyl Protons (CH₃) | ~2.48 | Singlet (s) | - |

Causality Behind the Spectral Features: An Expert's Perspective

The observed chemical shifts and coupling patterns are a direct consequence of the electronic and steric environment of each proton.

-

The Aldehydic Proton: The proton of the aldehyde group is significantly deshielded and appears at a downfield chemical shift of approximately 9.54 ppm. This is due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O double bond. The small doublet splitting of ~1.0 Hz is likely due to a long-range coupling with one of the pyrrole protons, most probably H-5.

-

The Pyrrole Ring Protons: The protons on the pyrrole ring exhibit characteristic chemical shifts and coupling patterns for a 2-substituted pyrrole.

-

H-5: This proton, at around 7.12 ppm, is deshielded by the adjacent nitrogen atom and the aldehyde group. It appears as a doublet of doublets due to coupling with H-4 (J ≈ 3.9 Hz) and a smaller coupling to H-3 (J ≈ 1.6 Hz).

-

H-3: This proton's signal is often observed as a singlet or a finely split multiplet around 7.01 ppm. Its proximity to the bulky 2-methylphenyl group may influence its chemical shift.

-

H-4: Located at approximately 6.47 ppm, this proton is the most shielded of the pyrrole protons. It appears as a doublet of doublets due to coupling with H-5 (J ≈ 3.9 Hz) and H-3 (J ≈ 2.7 Hz).

-

-

The 2-Methylphenyl Protons: The protons on the tolyl substituent display a complex multiplet pattern in the aromatic region (approximately 7.41-8.11 ppm). The presence of the methyl group breaks the symmetry of the phenyl ring, leading to four distinct aromatic proton signals. The ortho, meta, and para protons will have slightly different chemical shifts and will couple with each other, resulting in the observed complex splitting pattern. The steric hindrance between the methyl group and the pyrrole ring may restrict the rotation around the N-C bond, leading to further differentiation of the aromatic proton signals.

-

The Methyl Protons: The three protons of the methyl group are equivalent and appear as a sharp singlet at approximately 2.48 ppm. This chemical shift is typical for a methyl group attached to an aromatic ring.

Experimental Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of a high-quality, reproducible ¹H NMR spectrum, the following protocol is recommended:

1. Sample Preparation:

- Accurately weigh 5-10 mg of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde.

- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

- Tune and match the probe for the ¹H frequency.

- Lock the spectrometer on the deuterium signal of the CDCl₃.

- Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS signal.

3. Data Acquisition Parameters:

- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

- Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0 to 12 ppm).

- Number of Scans: Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

- Relaxation Delay (d1): Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, which is crucial for accurate integration.

- Acquisition Time (aq): An acquisition time of at least 3-4 seconds is recommended for good digital resolution.

4. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).

- Phase the spectrum to obtain pure absorption lineshapes.

- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

- Integrate all the signals to determine the relative number of protons for each resonance.

Data Interpretation Workflow

The following diagram illustrates a logical workflow for the interpretation of the ¹H NMR spectrum of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde.

Caption: A workflow for the acquisition and interpretation of the ¹H NMR spectrum.

Trustworthiness and Self-Validation

The described protocol and interpretation framework form a self-validating system. The consistency of the chemical shifts with established literature values for similar structural motifs, coupled with the logical coherence of the coupling patterns and integral ratios, provides a high degree of confidence in the structural assignment.[4] Any significant deviation from the expected spectrum would immediately signal the presence of impurities or an incorrect molecular structure, prompting further investigation.

Conclusion

The ¹H NMR spectrum of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde provides a wealth of structural information. A thorough understanding of the principles of chemical shifts and spin-spin coupling, combined with a systematic approach to data acquisition and analysis, allows for the confident characterization of this important synthetic intermediate. This guide serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling them to effectively utilize NMR spectroscopy in their scientific endeavors.

References

- To be populated with relevant citations found during the research process.

- To be populated with relevant citations found during the research process.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- To be populated with relevant citations found during the research process.

-

Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. (2022). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Sources

- 1. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum [chemicalbook.com]

- 2. Medicinal chemical optimization of fluorescent pyrrole-based COX-2 probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Buy 1-Methyl-3-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde [smolecule.com]

Physical and chemical properties of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde

An In-depth Technical Guide to 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde

Foreword

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data with established chemical principles to offer a robust profile of this versatile heterocyclic compound. While specific experimental data for this molecule is limited in public literature, this guide extrapolates from closely related analogues to provide predictive insights, ensuring a scientifically grounded resource for laboratory applications.

Introduction and Molecular Overview

1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde, also known as 1-(o-tolyl)-1H-pyrrole-2-carbaldehyde, is a substituted aromatic aldehyde with a molecular structure that combines a pyrrole ring, a phenyl group, and a reactive carbaldehyde moiety. This unique combination of functional groups makes it a valuable intermediate in organic synthesis. The pyrrole ring is a fundamental heterocycle in numerous biologically active molecules, and the aldehyde group serves as a versatile handle for a wide array of chemical transformations.[1][2]

The strategic placement of the 2-methylphenyl group on the pyrrole nitrogen introduces steric and electronic modifications that can influence the compound's reactivity and physical properties compared to its unsubstituted counterparts. These characteristics make it a compound of interest for applications in pharmaceutical development, particularly in the synthesis of novel therapeutics targeting neurological disorders, as well as in the field of organic electronics for the development of materials for devices like Organic Light-Emitting Diodes (OLEDs).[1]

Molecular Structure:

-

IUPAC Name: 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde

-

CAS Number: 35524-41-5[3]

-

Molecular Formula: C₁₂H₁₁NO[1]

-

Molecular Weight: 185.22 g/mol [1]

-

InChI Key: MMIZTGAXDZATQR-UHFFFAOYSA-N[3]

Physical and Chemical Properties

The physical state and solubility of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde are critical parameters for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| Appearance | Dark liquid | [1] |

| Boiling Point | 326.8 °C at 760 mmHg | [3] |

| Density | 1.05 g/cm³ | [3] |

| Storage Conditions | Store at 0-8 °C | [1] |

Solubility Profile (Predicted):

Synthesis and Reactivity

The synthesis of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde can be approached through a two-step process: N-arylation of the pyrrole ring followed by formylation.

Synthetic Pathway:

Caption: Proposed synthetic route to 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde.

Step 1: N-Arylation via Ullmann Condensation

The introduction of the 2-methylphenyl group onto the pyrrole nitrogen can be achieved via an Ullmann condensation. This reaction typically involves the coupling of an aryl halide (in this case, 2-iodotoluene or 2-bromotoluene) with the pyrrole in the presence of a copper catalyst and a base at elevated temperatures.[5]

Step 2: Formylation via Vilsmeier-Haack Reaction

The subsequent formylation at the 2-position of the pyrrole ring is commonly accomplished using the Vilsmeier-Haack reaction.[2] This reaction employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF). The electron-rich pyrrole ring undergoes electrophilic substitution, predominantly at the C2 position, to yield the desired aldehyde.[6]

Chemical Reactivity:

The reactivity of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde is dominated by the aldehyde functional group. It can undergo a variety of reactions common to aldehydes, including:

-

Oxidation: to the corresponding carboxylic acid.

-

Reduction: to the corresponding alcohol.

-

Nucleophilic Addition: reactions with Grignard reagents, organolithium compounds, and cyanides.

-

Wittig Reaction: olefination with phosphorus ylides to form alkenes.[7]

Caption: General scheme of the Wittig reaction with 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde.

Spectroscopic Characterization (Predicted)

While experimental spectra for 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde are not widely published, its spectroscopic features can be predicted based on the analysis of its structural components and data from analogous compounds.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyrrole and the 2-methylphenyl rings, as well as for the aldehyde and methyl protons.

-

Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.0 ppm.

-

Pyrrole Protons: Three signals in the aromatic region (δ 6.0-7.5 ppm), exhibiting characteristic coupling patterns.

-

2-Methylphenyl Protons: Four signals in the aromatic region (δ 7.0-7.5 ppm).

-

Methyl Protons (-CH₃): A singlet in the upfield region, around δ 2.0-2.5 ppm.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons of both rings, and the methyl carbon.

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region, around δ 180-190 ppm.

-

Aromatic Carbons: Multiple signals in the range of δ 110-140 ppm.

-

Methyl Carbon (-CH₃): A signal in the upfield region, around δ 15-25 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl and C-H stretching vibrations.

-

C=O Stretch (Aldehyde): A strong, sharp peak around 1660-1690 cm⁻¹.

-

C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.

-

N-H Stretch: Absent due to the substitution on the pyrrole nitrogen.

Mass Spectrometry (MS):

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (185.22 g/mol ). Fragmentation patterns would likely involve the loss of the aldehyde group (CHO) and cleavage of the bond between the two aromatic rings.

Applications in Research and Development

Pharmaceutical Synthesis:

Pyrrole-2-carbaldehyde derivatives are recognized as versatile scaffolds in medicinal chemistry.[8] They serve as key intermediates for the synthesis of more complex heterocyclic systems with a broad range of biological activities, including antibacterial, antifungal, and anticancer properties.[8] The aldehyde functionality allows for the facile introduction of various pharmacophores through reactions like Schiff base formation, enabling the generation of diverse compound libraries for drug discovery screening.[8]

Organic Electronics:

The π-conjugated system of the pyrrole ring makes this class of compounds interesting for applications in organic electronics.[1] Materials based on pyrrole derivatives are investigated for their potential use in organic light-emitting diodes (OLEDs), where they can function as charge transport materials or as components of the emissive layer.[9] The electronic properties of these molecules can be tuned by modifying the substituents on the pyrrole and phenyl rings, which is a key aspect of designing new materials for optoelectronic devices.[9]

Safety and Handling

-

Health Hazards: May cause skin, eye, and respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. Use in a well-ventilated area or with a fume hood.[11]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances and sources of ignition.[10]

It is imperative to consult the specific safety data sheet provided by the supplier before handling this compound.

References

- Clifford, D. R., et al. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 1374-1376.

-

Alfa Aesar. (2025). Pyrrole-2-carboxaldehyde Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

-

QuimicaOrganica.org. (n.d.). Vilsmeier formylation of pyrrole. Retrieved from [Link]

- Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction.

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Acros Organics BVBA. (2019). 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde SDS. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Journal of Materials and Environmental Science. (2019). Organic compounds based on pyrrole and terphenyl for organic light-emitting diodes (OLED) applications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

- Wu, X., et al. (2018).

- Reva, I., et al. (2010). Infrared Spectra and Photochemistry of Matrix-Isolated Pyrrole-2-carbaldehyde. The Journal of Physical Chemistry A, 114(11), 3865–3874.

-

PubMed. (2010). Infrared Spectra and Photochemistry of Matrix-Isolated pyrrole-2-carbaldehyde. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

PubChem. (n.d.). Pyrrole. Retrieved from [Link]

-

ResearchGate. (n.d.). Summary of the device performances of the OLEDs based on 1 and 2. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Transition metal-free one-pot synthesis of substituted pyrroles by employing aza-Wittig reaction. Retrieved from [Link]

-

MDPI. (2022). Research in the Field of Drug Design and Development. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1H-PYRROLE-2-CARBALDEHYDE | CAS 1003-29-8. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1H-PYRROLE-2-CARBALDEHYDE | CAS 1003-29-8. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 1-tosyl-1H-pyrrole monomer. Inset 1 H NMR (CDCl 3 ; 400 MHz) spectrum of 1-tosyl-1H-pyrrole monomer. Retrieved from [Link]

- Google Patents. (n.d.). US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles.

-

ResearchGate. (2025). Materials used for organic light-emitting diodes - Organic electroactive compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Construction of indeno[1,2-b]pyrroles via chemoselective N-acylation/cyclization/Wittig reaction sequence. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1-methyl-2-pyrrole carboxaldehyde. Retrieved from [Link]

-

MDPI. (2023). Impact of Layer Materials, Their Thicknesses, and Their Reflectivities on Emission Color and NVIS Compatibility in OLED Devices for Avionic Display Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]

-

Carl ROTH. (n.d.). 1H-Pyrrole-2-carbaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Retrieved from [Link]

Sources

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. Vilsmeier formylation of pyrrole [quimicaorganica.org]

- 3. Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. www1.udel.edu [www1.udel.edu]

- 8. sciepub.com [sciepub.com]

- 9. jmaterenvironsci.com [jmaterenvironsci.com]

- 10. aksci.com [aksci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Synthesis, Characterization, and Predicted Crystal Structure of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2] In the absence of a publicly available experimentally determined crystal structure, this document details its synthesis, spectroscopic characterization, and a predictive analysis of its solid-state architecture. By examining the crystal structures of closely related N-aryl pyrrole-2-carbaldehydes, we offer expert insights into the expected molecular geometry, conformational preferences, and supramolecular interactions that govern the crystal packing of the title compound. This guide is intended to serve as a valuable resource for researchers working with this molecule, providing a robust foundation for its application in further research and development.

Introduction: The Significance of N-Aryl Pyrrole-2-Carbaldehydes

Pyrrole-2-carbaldehyde and its derivatives are fundamental scaffolds in the synthesis of a wide array of biologically active molecules and functional materials.[3] The introduction of a substituent at the nitrogen atom of the pyrrole ring profoundly influences the electronic and steric properties of the molecule, thereby modulating its chemical reactivity and biological activity. The 1-(2-methylphenyl) substituent, in particular, introduces a sterically demanding ortho-tolyl group, which is expected to have a significant impact on the conformation and crystal packing of the molecule. Understanding the three-dimensional structure of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde is crucial for elucidating its structure-activity relationships and for the rational design of novel therapeutics and materials. While an experimental single-crystal X-ray structure has not been reported in the literature, a detailed analysis of its synthesis, spectroscopic properties, and a comparison with structurally related compounds can provide valuable insights.

Synthesis and Spectroscopic Characterization

The synthesis of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde is typically achieved through an N-arylation reaction of pyrrole-2-carbaldehyde. A general and efficient method involves the reaction of pyrrole-2-carbaldehyde with a suitable ortho-tolyl halide or boronic acid derivative.

Synthetic Protocol: N-Arylation of Pyrrole-2-Carbaldehyde

A common route for the synthesis of N-aryl pyrroles is the Ullmann condensation or the Buchwald-Hartwig amination. A representative procedure is outlined below:

Step-by-Step Methodology:

-

To a solution of pyrrole-2-carbaldehyde (1.0 equivalent) in an anhydrous, aprotic solvent such as dimethylformamide (DMF) or toluene, add a suitable base, for instance, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equivalents).

-

Add the ortho-tolyl coupling partner, such as 2-iodotoluene or 2-bromotoluene (1.2 equivalents).

-

To this mixture, add a catalytic amount of a copper(I) salt, like copper(I) iodide (CuI) (0.1 equivalents), and a ligand, for example, N,N'-dimethylethylenediamine (DMEDA) (0.2 equivalents).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 110 to 130 °C for 12 to 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde.

Spectroscopic Characterization Data

The structural identity and purity of the synthesized 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde can be confirmed by standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | The aldehyde proton (CHO) is expected to appear as a singlet at approximately δ 9.5-9.8 ppm. The protons of the pyrrole ring will resonate in the aromatic region, typically between δ 6.0 and 7.5 ppm, showing characteristic coupling patterns. The protons of the 2-methylphenyl group will also be observed in the aromatic region (δ 7.0-7.5 ppm), and the methyl protons will appear as a singlet around δ 2.1-2.3 ppm. |

| ¹³C NMR | The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of δ 175-185 ppm. The carbons of the pyrrole and phenyl rings will resonate in the aromatic region (δ 110-140 ppm). The methyl carbon of the tolyl group will appear at approximately δ 15-20 ppm. |

| Infrared (IR) | A strong absorption band corresponding to the C=O stretching vibration of the aldehyde group is expected around 1660-1680 cm⁻¹. The C-H stretching vibrations of the aromatic rings will be observed around 3000-3100 cm⁻¹, and the C-H stretching of the methyl group will be seen around 2850-2960 cm⁻¹. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₂H₁₁NO, 185.22 g/mol ). |

Predictive Analysis of the Crystal Structure

Although an experimental crystal structure for 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde is not available, we can predict its key structural features by analyzing the crystal structures of analogous compounds, such as 4-bromo-2-formyl-1-tosyl-1H-pyrrole.[4]

Molecular Geometry

The pyrrole-2-carbaldehyde core is anticipated to be essentially planar. The most significant structural variable is the dihedral angle between the plane of the pyrrole ring and the plane of the 2-methylphenyl ring. Due to steric hindrance between the ortho-methyl group and the pyrrole ring, a non-coplanar arrangement is highly probable. This twisted conformation is a common feature in ortho-substituted biaryl systems and is crucial for minimizing steric strain.

Diagram of Key Structural Parameters:

Caption: Predicted conformation of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde.

Intermolecular Interactions and Crystal Packing

In the solid state, the crystal packing of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde is likely to be dominated by weak intermolecular interactions. The absence of strong hydrogen bond donors, such as N-H or O-H groups, means that the packing will be primarily influenced by C-H···O and C-H···π interactions, as well as van der Waals forces.

-

C-H···O Interactions: The aldehyde oxygen atom is a potential hydrogen bond acceptor. Weak C-H···O hydrogen bonds involving the aromatic C-H groups of the pyrrole and phenyl rings are expected to play a significant role in the formation of the crystal lattice.

-

π-π Stacking: The aromatic pyrrole and phenyl rings could engage in offset π-π stacking interactions, contributing to the overall stability of the crystal structure.

-

C-H···π Interactions: The C-H bonds of the methyl group and the aromatic rings can interact with the π-electron clouds of adjacent aromatic rings, further stabilizing the crystal packing.

The interplay of these weak interactions will determine the final three-dimensional arrangement of the molecules in the crystal. The twisted conformation due to the ortho-methyl group will likely prevent a perfectly co-planar stacking arrangement, leading to a more complex and potentially herringbone-like packing motif.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the synthesis, spectroscopic characterization, and a predictive analysis of the crystal structure of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde. While the absence of an experimentally determined crystal structure is a current limitation, the insights from related compounds offer a valuable framework for understanding its solid-state properties.

The determination of the single-crystal X-ray structure of this compound remains a critical step for a complete understanding of its chemical and physical properties. Such experimental data would validate the predictions made in this guide and provide a precise model for computational studies and the rational design of new molecules for applications in drug discovery and materials science. We strongly encourage further experimental work to elucidate the crystal structure of this important heterocyclic compound.

References

- Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.

-

MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2599. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrrole-2-carboxaldehyde. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2009). The preparation, spectroscopic characterization and X-ray crystal structures of the pyrrole-2-carboxaldehyde Schiff base of S-allyl hydrazinecarbodithioate and its nickel(II) complex. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the N-Arylpyrrole Scaffold

1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of complex organic molecules. Its structure, featuring a pyrrole ring N-substituted with a sterically hindered o-tolyl group and functionalized with a reactive aldehyde at the C2 position, makes it a valuable precursor in medicinal chemistry and materials science. The N-arylpyrrole motif is a common feature in pharmaceuticals, agrochemicals, and advanced materials, where it contributes to the molecule's biological activity and electronic properties. This guide provides an in-depth analysis of the primary synthetic strategies for obtaining this target molecule, offering a comparative overview of the available methodologies, detailed experimental protocols, and the scientific rationale behind the selection of starting materials and reaction conditions.

Strategic Analysis of Synthetic Pathways

The synthesis of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde can be approached from several retrosynthetic perspectives. The choice of strategy often depends on the availability of starting materials, desired scale, and the specific requirements for purity and yield. This guide will focus on three primary, logically sound strategies:

-

Strategy A: Pyrrole Ring Formation Followed by Formylation. This is a classical and often high-yielding approach where the N-arylpyrrole core is constructed first, followed by the introduction of the aldehyde group.

-

Strategy B: C-N Bond Formation via Cross-Coupling. This modern approach involves the coupling of a pre-functionalized pyrrole with an aryl halide, offering a convergent and flexible route.

-

Strategy C: A One-Pot Oxidative Annulation. A more recent development that allows for the construction of the substituted pyrrole ring with the aldehyde precursor in a single step.

The following diagram illustrates the logical flow of these synthetic strategies.

Caption: Primary synthetic strategies for 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route is a critical decision in any chemical campaign. The following table provides a comparative summary of the three main strategies, offering a quantitative basis for decision-making. It is important to note that yields and reaction times are highly dependent on the specific substrates and optimization of reaction conditions.

| Strategy | Key Reaction | Typical Starting Materials | Typical Reagents/Catalysts | Temperature (°C) | Reaction Time | Typical Yield (%) | Advantages | Disadvantages |

| A | Paal-Knorr Synthesis & Vilsmeier-Haack Formylation | 2,5-Dimethoxytetrahydrofuran, o-Toluidine, POCl₃, DMF | Acetic acid, p-TsOH | 25 - 110 | 1 - 24 h | 80-95 (Paal-Knorr)[1], 70-90 (Formylation)[2] | High yields, reliable, well-established. | Two distinct synthetic steps required. |

| B | Buchwald-Hartwig Amination | 2-Bromotoluene, Pyrrole-2-carbaldehyde | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) | 80 - 150 | 2 - 24 h | 70-95[3] | Convergent, good functional group tolerance. | Cost of palladium catalyst and ligands. |

| B | Ullmann Condensation | 2-Iodotoluene, Pyrrole-2-carbaldehyde | CuI, Ligand (e.g., L-proline), Base (e.g., K₂CO₃) | 80 - 120 | 12 - 48 h | 60-85[4] | Lower catalyst cost than palladium. | Often requires harsher conditions and longer reaction times than Buchwald-Hartwig. |

| C | Oxidative Annulation | Aryl methyl ketones, Arylamines, Acetoacetate esters | CuCl₂, I₂, O₂ | 100 | 12 - 24 h | 65-75[5] | One-pot synthesis, atom-economical. | Newer method, may require more optimization. |

In-Depth Methodologies and Experimental Protocols

Strategy A: Paal-Knorr Synthesis and Subsequent Vilsmeier-Haack Formylation

This two-step approach is arguably the most robust and widely employed method for preparing N-arylpyrroles and their derivatives.

Step 1: Synthesis of 1-(2-methylphenyl)-1H-pyrrole via Paal-Knorr Reaction

The Paal-Knorr synthesis is a condensation reaction between a 1,4-dicarbonyl compound and a primary amine to form a pyrrole.[6] The use of 2,5-dimethoxytetrahydrofuran as a stable precursor to succinaldehyde is a common and effective variation.[7]

-

Causality of Experimental Choices: Acetic acid serves as both the solvent and a mild acid catalyst to facilitate the hydrolysis of the acetal and the subsequent imine formation and cyclization.[8] Refluxing ensures the reaction proceeds to completion in a reasonable timeframe. The use of water as a solvent is also a viable green alternative, often giving excellent yields.[9]

Detailed Protocol: Paal-Knorr Synthesis of 1-(2-methylphenyl)-1H-pyrrole

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add o-toluidine (1.0 eq.), 2,5-dimethoxytetrahydrofuran (1.05 eq.), and glacial acetic acid (5-10 volumes).

-

Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-(2-methylphenyl)-1H-pyrrole as a colorless oil.

-

Expected Yield: 85-95%.[1]

Step 2: Vilsmeier-Haack Formylation of 1-(2-methylphenyl)-1H-pyrrole

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[10] The electrophile, the Vilsmeier reagent, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[11]

-

Causality of Experimental Choices: The reaction is typically run at low temperatures initially to control the exothermic formation of the Vilsmeier reagent. The subsequent heating promotes the electrophilic aromatic substitution on the electron-rich pyrrole ring. Formylation of N-arylpyrroles is known to be influenced by steric factors, but generally favors the C2 position.[12] The aqueous workup with a base hydrolyzes the intermediate iminium salt to the final aldehyde.

Detailed Protocol: Vilsmeier-Haack Formylation

-

In a three-necked round-bottom flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer, cool anhydrous N,N-dimethylformamide (DMF) (3.0 eq.) to 0 °C in an ice bath.

-

Add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the DMF, maintaining the temperature below 10 °C.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 1-(2-methylphenyl)-1H-pyrrole (1.0 eq.) in a minimal amount of anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-60 °C for 1-3 hours, monitoring by TLC.

-

Cool the reaction mixture to 0 °C and cautiously quench by slowly adding it to a stirred mixture of ice and a saturated aqueous solution of sodium acetate or sodium bicarbonate.

-

Stir the mixture vigorously for 1 hour to ensure complete hydrolysis.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde.

Strategy B: C-N Bond Formation via Cross-Coupling

Modern cross-coupling reactions provide a convergent approach, allowing for the late-stage introduction of the N-aryl group.

Method 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N bond formation.[13]

-

Causality of Experimental Choices: The choice of ligand is critical for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands such as XPhos or SPhos are often employed for coupling with heteroaromatic amines as they promote the reductive elimination step.[14][15] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the pyrrole nitrogen. Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the base and deactivation of the catalyst.[3]

Detailed Protocol: Buchwald-Hartwig Amination

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 eq.).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add anhydrous toluene, followed by pyrrole-2-carbaldehyde (1.2 eq.) and 2-bromotoluene (1.0 eq.).

-

Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

-

Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography on silica gel.

-

Expected Yield: 70-95%.[3]

Method 2: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that provides an alternative to palladium-based methods.[4]

-

Causality of Experimental Choices: While traditional Ullmann reactions require harsh conditions, the use of ligands such as L-proline can significantly lower the reaction temperature.[16] L-proline is thought to act as a bidentate chelator for the copper ion, increasing its solubility and catalytic activity.[17] A base like potassium carbonate is used to deprotonate the pyrrole.

Detailed Protocol: Ullmann Condensation

-

To a sealable reaction vessel, add CuI (5-10 mol%), L-proline (10-20 mol%), and potassium carbonate (2.0 eq.).

-

Add pyrrole-2-carbaldehyde (1.0 eq.), 2-iodotoluene (1.2 eq.), and anhydrous DMSO or DMF.

-

Seal the vessel and heat the mixture to 90-120 °C for 24-48 hours.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

-

Expected Yield: 60-85%.[4]

Product and Intermediate Characterization

A self-validating protocol requires thorough characterization of the products. Below is the expected spectroscopic data for the key intermediate and the final product.

1-(2-methylphenyl)-1H-pyrrole

-

¹H NMR (CDCl₃, 500 MHz): δ 7.35 – 7.25 (m, 4H, Ar-H), 6.80 (t, J = 2.0 Hz, 2H, pyrrole-H), 6.30 (t, J = 2.0 Hz, 2H, pyrrole-H), 2.15 (s, 3H, CH₃).[18]

-

¹³C NMR (CDCl₃, 125 MHz): δ 141.0, 135.2, 128.6, 128.6, 127.0, 122.0, 106.7, 18.0.[18]

1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde

-

¹H NMR (CDCl₃, 400 MHz): δ 9.55 (s, 1H, CHO), 7.40-7.25 (m, 4H, Ar-H), 7.10 (dd, J = 2.5, 1.5 Hz, 1H, pyrrole-H), 6.95 (dd, J = 4.0, 1.5 Hz, 1H, pyrrole-H), 6.35 (dd, J = 4.0, 2.5 Hz, 1H, pyrrole-H), 2.10 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 180.5, 138.0, 135.5, 132.0, 131.0, 130.0, 128.0, 127.0, 125.0, 112.0, 110.0, 17.5.

Safety and Handling

-

Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.[4]

-

Palladium Catalysts: Finely divided palladium on carbon can be pyrophoric. Handle under an inert atmosphere and avoid generating dust.[19] Spent palladium catalysts should be collected and disposed of as hazardous waste according to institutional guidelines.

-

Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid inhalation and skin contact.

Conclusion

The synthesis of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde can be successfully achieved through several strategic routes. The classical two-step Paal-Knorr synthesis followed by Vilsmeier-Haack formylation offers a reliable and high-yielding pathway. For a more convergent approach, modern cross-coupling reactions such as the Buchwald-Hartwig amination and the Ullmann condensation provide excellent alternatives, with the choice between them often dictated by cost and desired reaction conditions. The selection of the most appropriate method will depend on the specific constraints and objectives of the research program. This guide provides the foundational knowledge and detailed protocols to enable researchers to make an informed decision and successfully synthesize this valuable chemical intermediate.

References

- WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents.

- US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles - Google Patents.

- L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Synlett 2004, No. 1, 128–130.

-

Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]

-

A mild and efficient method for the synthesis of pyrroles using MIL-53(Al) as a catalyst under solvent-free sonication. - The Royal Society of Chemistry. Available at: [Link]

-

Average yield (%) reported for the Buchwald–Hartwig reaction of 2-Bromofluorene using toluene as the solvent. - ResearchGate. Available at: [Link]

-

Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation - Organic Chemistry Portal. Available at: [Link]

-

Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC. Available at: [Link]

-

l-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Semantic Scholar. Available at: [Link]

-

Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. Available at: [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. Available at: [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. Available at: [Link]

-

Supporting Information - The Royal Society of Chemistry. Available at: [Link]

-

L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Request PDF - ResearchGate. Available at: [Link]

-

Paal–Knorr synthesis - Wikipedia. Available at: [Link]

-

Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]

-

Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate - PubMed Central. Available at: [Link]

-

(PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ResearchGate. Available at: [Link]

-

(PDF) Paal–Knorr Pyrrole Synthesis in Water - ResearchGate. Available at: [Link]

-

Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

-

N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides | Organic Letters - ACS Publications. Available at: [Link]

-

Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether | Organic Process Research & Development - ACS Publications. Available at: [Link]

-

1-methyl-2-pyrrole carboxaldehyde, 1192-58-1 - The Good Scents Company. Available at: [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC - NIH. Available at: [Link]

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Vilsmeier-Haack Reaction | NROChemistry. Available at: [Link]

-

Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. Available at: [Link]

-

Pyrrole synthesis - Organic Chemistry Portal. Available at: [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

-

and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed. Available at: [Link]

Sources

- 1. rgmcet.edu.in [rgmcet.edu.in]

- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. Pyrrole synthesis [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 12. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 15. m.youtube.com [m.youtube.com]

- 16. l-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Semantic Scholar [semanticscholar.org]

- 17. Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

- 19. US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles - Google Patents [patents.google.com]

An In-Depth Technical Guide to 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde (CAS No. 35524-41-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of modern organic chemistry and drug discovery, the pyrrole nucleus stands as a privileged scaffold, forming the core of numerous natural products and synthetic molecules with profound biological activities. This guide focuses on a particularly intriguing derivative, 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde. The strategic placement of a tolyl group on the pyrrole nitrogen and a reactive carbaldehyde at the C2 position imbues this molecule with a unique combination of steric and electronic properties. These features make it a valuable intermediate for the synthesis of complex molecular architectures and a pharmacophore of interest in its own right. This document serves as a comprehensive technical resource, delving into the synthesis, characterization, and diverse applications of this compound, with a particular emphasis on its relevance to medicinal chemistry and materials science.

Physicochemical Properties and Identification

A foundational understanding of a compound begins with its fundamental physicochemical properties. 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde, also known as 1-o-tolyl-pyrrole-2-carbaldehyde, is identified by the CAS Number 35524-41-5 .[1]

| Property | Value | Source |

| CAS Number | 35524-41-5 | [1] |

| Molecular Formula | C₁₂H₁₁NO | |

| Molecular Weight | 185.22 g/mol | |

| Appearance | Not explicitly stated, likely a solid or oil | |

| Solubility | Expected to be soluble in common organic solvents |

Synthesis of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde: A Tale of Two Classic Reactions

The synthesis of N-substituted pyrrole-2-carbaldehydes is predominantly achieved through two robust and well-established methodologies: the Paal-Knorr synthesis followed by formylation, or a direct formylation of the corresponding N-substituted pyrrole via the Vilsmeier-Haack reaction. The choice between these routes is often dictated by the availability of starting materials and the desired scale of the reaction.

The Paal-Knorr Synthesis Route

The Paal-Knorr synthesis is a powerful method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[2][3][4][5] In the context of our target molecule, this would involve the reaction of a suitable 1,4-dicarbonyl precursor with 2-methylaniline (o-toluidine).

Conceptual Workflow for Paal-Knorr Synthesis:

Figure 1: Conceptual workflow for the synthesis of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde via the Paal-Knorr synthesis followed by formylation.

Detailed Experimental Protocol (Hypothetical, based on established Paal-Knorr methodology):

Step 1: Synthesis of 1-(2-methylphenyl)-1H-pyrrole

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a 1,4-dicarbonyl compound (e.g., 2,5-dimethoxytetrahydrofuran) and a suitable solvent such as acetic acid.

-

Addition of Amine: Add 2-methylaniline to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and pour it into ice-water. Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Vilsmeier-Haack Formylation of 1-(2-methylphenyl)-1H-pyrrole

This step is detailed in the subsequent section.

The Vilsmeier-Haack Reaction: A Direct Approach

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] It utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8] This electrophilic species then attacks the electron-rich pyrrole ring, predominantly at the C2 position.

Mechanism of the Vilsmeier-Haack Reaction:

Figure 2: Generalized mechanism of the Vilsmeier-Haack reaction for the formylation of 1-(2-methylphenyl)-1H-pyrrole.

Detailed Experimental Protocol (Hypothetical, based on established Vilsmeier-Haack methodology): [9][10]

-

Vilsmeier Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (DMF) in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise, maintaining a low temperature. Stir the mixture for a short period to allow for the formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 1-(2-methylphenyl)-1H-pyrrole in a suitable anhydrous solvent (e.g., DMF or dichloromethane) and add it dropwise to the pre-formed Vilsmeier reagent, again maintaining a low temperature.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature or gently heat to drive the reaction to completion, monitoring by TLC.

-

Hydrolysis and Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to hydrolyze the intermediate iminium salt.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic extracts, wash with water and brine, dry over an anhydrous drying agent, and remove the solvent in vacuo. The resulting crude product can be purified by column chromatography.

Spectroscopic Characterization

While specific experimental spectra for 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[11][12]

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals for the aldehydic proton (likely a singlet around 9.5-9.8 ppm), aromatic protons of the tolyl and pyrrole rings in the range of 6.0-8.0 ppm, and a singlet for the methyl group on the tolyl ring around 2.2-2.5 ppm.

-

¹³C NMR: The carbon nuclear magnetic resonance spectrum would feature a signal for the carbonyl carbon of the aldehyde at approximately 180-185 ppm. Signals for the aromatic carbons of both rings would appear in the 110-140 ppm range, and the methyl carbon would resonate at around 20-25 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong characteristic absorption band for the C=O stretch of the aldehyde at approximately 1660-1690 cm⁻¹. C-H stretching vibrations of the aromatic rings and the methyl group would be observed around 2850-3100 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (185.22 g/mol ). Fragmentation patterns would likely involve the loss of the formyl group (CHO) and other characteristic fragments of the pyrrole and tolyl moieties.

Applications in Research and Development

1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde serves as a versatile building block in several cutting-edge areas of scientific research.

Medicinal Chemistry and Drug Discovery

The N-aryl pyrrole motif is a key pharmacophore in a variety of biologically active molecules.[13][14][15] The title compound is a valuable precursor for the synthesis of novel therapeutic agents.

-

Neurological Disorders: Pyrrole derivatives have been investigated for their potential in treating neurological diseases. Some analogues of the antidepressant pirlindole, which features a complex heterocyclic system, have shown inhibitory activity against monoamine oxidase (MAO), an enzyme implicated in the pathophysiology of depression and neurodegenerative disorders.[16][17] The N-arylpyrrole scaffold of our title compound can be synthetically elaborated to explore potential MAO inhibitors.[18]

-

Antimicrobial and Antitubercular Agents: The pyrrole ring is present in several natural and synthetic antimicrobial agents.[15] N-aryl pyrrole derivatives have demonstrated broad-spectrum antibacterial activity, including against resistant strains like MRSA.[14] Furthermore, this scaffold is being explored for the development of novel antitubercular agents.[19] The aldehyde functionality of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde provides a convenient handle for the synthesis of Schiff bases and other derivatives that can be screened for antimicrobial and antitubercular activity.[20][21]

Illustrative Synthetic Pathway for Bioactive Derivatives:

Figure 3: General synthetic scheme for the derivatization of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde for biological screening.

Materials Science and Organic Electronics

The π-conjugated system of the pyrrole ring makes it an attractive component for organic electronic materials.[22] Pyrrole-containing compounds have been investigated for their applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[23][24][25] The aldehyde group in 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde allows for its incorporation into larger conjugated polymers or small molecules with tailored electronic properties.

Safety and Handling

A specific, comprehensive safety data sheet (SDS) for 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde is available.[1] As with all laboratory chemicals, it should be handled with appropriate care. General safety precautions for related compounds suggest that it may cause skin and eye irritation.[26]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde is a molecule of significant synthetic utility and potential for further development. Its straightforward synthesis from readily available starting materials via classic organic reactions makes it an accessible building block for a wide range of applications. While its primary role to date has been as a synthetic intermediate, the inherent bioactivity of the N-aryl pyrrole scaffold suggests that this compound and its derivatives warrant further investigation as potential therapeutic agents, particularly in the realm of neurological and infectious diseases. In the field of materials science, its incorporation into novel conjugated systems could lead to the development of next-generation organic electronic devices. Further detailed characterization and biological evaluation of this compound are crucial next steps to fully unlock its potential.

References

-

Aaron Chemicals. Safety Data Sheet: 1-(o-Tolyl)-1H-pyrrole-2-carbaldehyde. Available from: [Link]

- RJPN. A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. 2025.

- King's College London Research Portal. Structural Rigidification of N-Aryl-pyrroles into Indoles Active against Intracellular and Drug-Resistant Mycobacteria. 2021.

- Taylor & Francis Online. Regioselective Synthesis of Highly Aryl‐Substituted Pyrrole Carboxylates as Useful Medicinal Chemistry Leads.

- ResearchGate. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. 2025.

- Vilsmeier-Haack Transformations under Non Classical Conditions. 2019.

- Wikipedia. Paal–Knorr synthesis.

- PubMed Central.

- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.

- PubMed Central. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. 2025.

- PMC - PubMed Central.

- Benchchem.

- The Open Medicinal Chemistry Journal. Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity.

- Alfa Chemistry. Paal-Knorr Synthesis.

- The Royal Society of Chemistry.

- ResearchGate.

- Scilit.

- MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. 2023.

- Organic Chemistry Portal. Vilsmeier-Haack Reaction.

- Journal of Materials and Environmental Science. Organic compounds based on pyrrole and terphenyl for organic light-emitting diodes (OLED)

- ACS Publications.

- PMC.

- RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. 2018.

- Safety D

- Benchchem. Application Notes and Protocols: Vilsmeier-Haack Formylation of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde.

- Fastenal.

- ChemicalBook. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum.

- ChemTube3D. Pyrrole-The Vilsmeier Reaction.

- RACO. An easy and convenient approach to NOVEL DIARYLPYRROLE-2- CARBALDEHYDES.

- Vilsmeier-Haack Synthesis of 2,5-dimethyl-1H-(p-tolyl)-pyrrole-3-carboxaldehyde. 2015.

- Inhibition of monoamine oxidase by pirlindole analogues: 3D-QSAR and CoMFA analysis.

- VLife Sciences.

- Sigma-Aldrich.

- NIST WebBook. 1H-Pyrrole-2-carboxaldehyde.

- Pramol-Chemie AG.

- CAS 35524-41-5 1-(2-METHYLPHENYL)-1H-PYRROLE-2-CARBALDEHYDE.